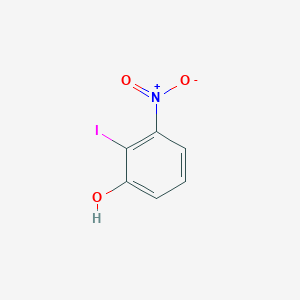

2-Iodo-3-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXOSMOZBIBXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479039 | |

| Record name | Phenol, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197243-48-4 | |

| Record name | Phenol, 2-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-3-nitrophenol. Due to the limited availability of direct experimental protocols in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established principles of electrophilic aromatic substitution. It also compiles available physicochemical and computed spectral data to aid in the identification and characterization of this compound. Furthermore, this guide discusses the potential biological significance of this compound by examining the known activities of related nitro- and iodo-substituted phenolic compounds.

Introduction

This compound is a substituted aromatic compound containing hydroxyl, nitro, and iodo functional groups. Halogenated nitrophenols are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1] The presence of the nitro group, a strong electron-withdrawing group, and iodine, a bulky halogen, on the phenol backbone suggests that this compound may exhibit unique chemical and biological properties. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this specific isomer.

Proposed Synthesis

Based on general principles of electrophilic aromatic substitution, a plausible synthetic route is the direct iodination of 3-nitrophenol. The hydroxyl group of 3-nitrophenol directs electrophilic substitution to the 2, 4, and 6 positions, while the nitro group directs to the 5 position. Therefore, the formation of this compound is electronically favored.

Several iodinating agents could be employed for this transformation. N-iodosuccinimide (NIS) is a mild and selective iodinating agent for activated aromatic rings like phenols.[2][3] Iodine monochloride (ICl) is another potent electrophilic iodinating agent that can be used for a wide range of aromatic substrates.[4][5]

Proposed Experimental Protocol: Iodination of 3-Nitrophenol with N-Iodosuccinimide (NIS)

This protocol is a proposed method and has not been experimentally validated in the available literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.

Materials:

-

3-Nitrophenol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium thiosulfate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-nitrophenol (1 equivalent) in acetonitrile.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: Proposed synthesis of this compound.

Characterization Data

Experimental characterization data for this compound is scarce in the public domain. The following tables summarize the available computed data from the PubChem database.[6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | [PubChem] |

| Molecular Weight | 265.01 g/mol | [PubChem] |

| CAS Number | 197243-48-4 | [PubChem] |

| Appearance | (Not specified) | - |

| Melting Point | (Not specified) | - |

| Boiling Point | (Not specified) | - |

| XLogP3 | 2.7 | [PubChem] |

Computed Spectroscopic Data

No experimental NMR or IR spectra for this compound were found in the searched literature. The following represents a logical expectation for the spectral characteristics based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo, nitro, and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-I and C-N stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.

Potential Biological Significance

While no specific biological studies on this compound have been identified, the bioactivity of related compounds provides a basis for predicting its potential pharmacological relevance.

-

Antimicrobial Activity: Nitroaromatic compounds are known to possess a broad spectrum of antimicrobial activities.[7][8] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage. Phenolic compounds also exhibit well-documented antimicrobial properties.[9] The combination of these functional groups in this compound suggests a potential for antibacterial and/or antifungal activity.

-

Other Potential Activities: Iodinated compounds are utilized in various therapeutic and diagnostic applications, including as contrast agents and in radioiodine therapy.[3] The presence of iodine in the structure of this compound could confer unique properties relevant to these areas.

Figure 2: Functional groups and their potential biological activities.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a proposed synthetic route and a compilation of available characterization data to facilitate further research into this compound. The potential for significant biological activity, inferred from its constituent functional groups, warrants experimental investigation. Future work should focus on the development and optimization of a reliable synthetic protocol, followed by comprehensive spectroscopic and biological characterization to unlock the full potential of this compound in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. calibrechem.com [calibrechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

"physical and chemical properties of 2-iodo-3-nitrophenol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of 2-iodo-3-nitrophenol (CAS No: 197243-48-4).[1] As a substituted aromatic compound, it holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document details its known characteristics, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and presents key data in a structured format to support research and development activities.

Physical and Chemical Properties

This compound is a multifaceted organic compound with a molecular structure that suggests a range of interesting chemical behaviors.[1] The presence of a hydroxyl group, a nitro group, and an iodine atom on the benzene ring imparts a unique combination of reactivity and physical characteristics.[1] While experimentally determined data for some properties are not widely published, we can infer many characteristics from its structure and from data available for analogous compounds.

Physical Properties

The physical state and solubility of this compound are dictated by the interplay of its functional groups. The hydroxyl group is capable of hydrogen bonding, which would typically increase water solubility. However, the bulky iodine atom and the overall size of the molecule may limit this. Its solubility is expected to be higher in polar organic solvents.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4INO3 | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| CAS Number | 197243-48-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitrophenols[2][3] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like ethanol, acetone, and ether. | Inferred from related nitrophenols[4][5][6][7] |

| pKa | Not available. Estimated to be acidic. | The pKa of 2-nitrophenol is ~7.23[8] |

| XLogP3-AA | 2 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Chemical Properties

The chemical reactivity of this compound is influenced by its three key functional groups. The phenol hydroxyl group is acidic and can be deprotonated to form a phenoxide. The aromatic ring is activated towards electrophilic substitution, though the positions are directed by the existing substituents. The nitro group can be reduced to an amino group, and the iodine atom can participate in various coupling reactions, making it a valuable synthetic intermediate.

The stability of the compound is expected to be moderate. Like many nitroaromatic compounds, it may be sensitive to heat and light. It is expected to be stable under normal laboratory storage conditions, kept in a cool, dark, and dry place.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra is not publicly available, the expected spectral features can be predicted based on the analysis of similar compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks and Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.5 ppm). The phenolic proton would likely be a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbon bearing the hydroxyl group would be significantly downfield, as would the carbons bonded to the iodine and nitro groups. |

| FTIR (cm⁻¹) | A broad O-H stretch around 3200-3500 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C-I stretching vibration in the fingerprint region, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching bands. |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ is expected at m/z 265. Fragmentation may involve the loss of NO₂, OH, and I. A prominent peak at m/z 139 corresponding to the loss of iodine would be indicative. |

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis, purification, and analysis of this compound, based on established organic chemistry principles.

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2-iodophenol. The hydroxyl group of the starting material is a strongly activating ortho-, para-director. However, the bulky iodine atom at the 2-position would sterically hinder substitution at the adjacent positions, potentially favoring nitration at the 3- and 5-positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

Materials:

-

2-Iodophenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodophenol in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2-iodophenol. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product, likely a mixture of isomers, can be purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra.

-

FTIR Spectroscopy: Obtain the infrared spectrum of the solid sample, for instance, as a KBr pellet.

-

Mass Spectrometry: Analyze the sample to determine its mass-to-charge ratio and fragmentation pattern.

-

Melting Point Determination: Measure the melting point of the purified solid and compare it to literature values if available.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety Information

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential for applications in organic synthesis and drug development. This guide provides a foundational understanding of its physical and chemical properties, along with practical, albeit hypothetical, protocols for its preparation and characterization. Further experimental investigation is warranted to fully elucidate its properties and explore its synthetic utility.

References

- 1. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Nitrophenol, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Characterization of 2-Iodo-3-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-iodo-3-nitrophenol, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a robust reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is derived from the analysis of substituent effects on the benzene ring and comparison with known spectra of related compounds such as iodophenols and nitrophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 |

| H-5 | 7.1 - 7.3 | Triplet (t) | J_ortho ≈ 8.0 |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 |

| -OH | 5.0 - 6.0 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 155 - 160 |

| C-2 (-I) | 90 - 95 |

| C-3 (-NO₂) | 150 - 155 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 125 - 130 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| N=O stretch (nitro, asymmetric) | 1520 - 1560 | Strong |

| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C=C stretch (aromatic ring) | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-I stretch | 500 - 600 | Medium |

| C-H out-of-plane bend | 690 - 900 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 265 | [M]⁺ | Molecular ion peak. |

| 219 | [M-NO₂]⁺ | Loss of the nitro group. |

| 138 | [M-I]⁺ | Loss of the iodine atom. |

| 127 | [I]⁺ | Iodine cation. |

| 92 | [M-I-NO₂]⁺ | Loss of both iodine and nitro groups. |

Note: The molecular weight of this compound is 265.01 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.[3]

-

Typical parameters include a 45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[4]

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for this type of molecule.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The presence of iodine (isotope at m/z 127) will be a key indicator in the spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound | C6H4INO3 | CID 12167350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 2-iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-iodo-3-nitrophenol in common laboratory solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on the known properties of structurally related molecules, such as nitrophenols. Furthermore, it outlines detailed experimental protocols for determining the solubility of a compound, which can be applied to this compound in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both theoretical context and practical methodologies for solubility assessment.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its chemical structure, featuring a hydroxyl group, a nitro group, and an iodine atom on a benzene ring, suggests a moderate to low polarity. The interplay of these functional groups governs its physical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Expected Solubility Profile of this compound

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group of this compound can act as a hydrogen bond donor, and the nitro and hydroxyl groups can act as hydrogen bond acceptors. This suggests that it should be reasonably soluble in polar protic solvents like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of a polar molecule like this compound. Acetone is often a good solvent for nitrophenols.

-

Nonpolar Solvents (e.g., Chloroform, Diethyl Ether): The presence of the large, polarizable iodine atom and the overall molecular structure may allow for some solubility in less polar solvents like chloroform and diethyl ether.

-

Water: The solubility in water is expected to be low. The hydrophobic benzene ring and the iodine atom likely dominate over the hydrophilic character of the hydroxyl and nitro groups.

Illustrative Solubility Data of a Related Compound

To provide a clear example of how solubility data is typically presented, the following table summarizes the solubility of 4-nitrophenol in various solvents. It is important to note that this data is for a structural isomer and should be used for illustrative purposes only.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 1.6 | [1] |

| Ethanol | - | Very Soluble | [1] |

| Diethyl Ether | - | Freely Soluble | [1] |

| Acetone | - | Very Soluble | [1] |

| Chloroform | - | Freely Soluble | [1] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy and the properties of the compound and solvent.

The Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic equilibrium solubility.[2]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, thermostated flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

-

Quantification: Withdraw a precise volume of the saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often used in drug discovery.

Protocol:

-

Sample Preparation: Dispense a known amount of a concentrated stock solution of this compound (typically in DMSO) into microplate wells.

-

Solvent Addition: Add the various test solvents to the wells.

-

Equilibration and Precipitation: Shake the microplate to mix the contents and allow time for any precipitate to form and equilibrate.

-

Filtration: Filter the contents of the wells to remove any precipitated solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate, often using UV-Vis plate readers.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently documented in publicly accessible sources, its structural characteristics suggest good solubility in polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide, such as the shake-flask method, provide a robust framework for obtaining this critical data. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: Safety and Hazards of 2-iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard information for 2-iodo-3-nitrophenol (CAS No. 197243-48-4). It is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound. This document consolidates available data on its hazardous properties, handling procedures, and toxicological profile, while also highlighting the current gaps in experimental data. All quantitative information is presented in structured tables for ease of reference, and logical workflows for safety and handling are visualized using diagrams.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄INO₃. Its chemical structure consists of a phenol ring substituted with an iodine atom and a nitro group.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | PubChem |

| Molecular Weight | 265.01 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 197243-48-4 | PubChem |

| Physical Form | Light yellow to brown solid | Sigma-Aldrich |

| Solubility | No data available for this compound. Nitrophenols are generally slightly soluble in water. | - |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, skin and eye irritation potential.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Toxicological Information

General Toxicity of Nitrophenols:

Nitrophenols, as a class of compounds, are known to have several toxic effects. Absorption into the body can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood and can cause cyanosis. The onset of these symptoms may be delayed. Effects can range from mild irritation to more severe tissue damage depending on the intensity and duration of exposure.

Acute Toxicity:

While specific LD50 or LC50 values for this compound are not available, its GHS classification as Category 4 for oral, dermal, and inhalation toxicity indicates a significant hazard upon acute exposure.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

There is no specific information available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity. For the broader class of nitrophenols, agencies such as IARC, NTP, and OSHA have not classified them as carcinogens.

Experimental Protocols

A thorough search of available scientific literature and safety data repositories did not yield specific experimental protocols for toxicological studies conducted on this compound. The hazard classifications provided are based on notifications to regulatory bodies and likely derived from data on structurally similar compounds or computational models. For related compounds like 2-nitrophenol and 4-nitrophenol, toxicological data is available, but the detailed experimental methodologies are often not fully described in publicly accessible safety documents.

Handling, Storage, and First Aid

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Keep container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor if you feel unwell. |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

Visualizations

Logical Workflow for Hazard Response

Caption: Logical workflow for responding to an exposure event involving this compound.

Generalized Metabolic Pathway for Nitrophenols

Disclaimer: This is a generalized pathway based on data for 2- and 4-nitrophenol and may not be entirely representative for this compound.

Caption: Generalized metabolic pathway for nitrophenols in the body.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is lacking, the information available for structurally related nitrophenols indicates a potential for significant acute toxicity, as well as skin and eye irritation. Researchers and drug development professionals must exercise caution and adhere to the safety guidelines outlined in this document to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are needed to fully characterize the hazard profile of this compound.

Crystal Structure of 2-iodo-3-nitrophenol: A Technical Overview

Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), has revealed no publicly available, experimentally determined crystal structure for 2-iodo-3-nitrophenol.

Therefore, this technical guide presents a detailed analysis of a structurally related compound, N-(2-iodo-4-nitrophenyl)-4-iodobenzamide , for which crystallographic data is available. This compound, while more complex, shares the core iodonitrophenyl moiety and serves as an illustrative example of the crystallographic and experimental analysis relevant to this class of molecules. All data and protocols presented herein pertain to N-(2-iodo-4-nitrophenyl)-4-iodobenzamide.

Introduction

Iodonitrophenols and their derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The presence of both a nitro group (a strong electron-withdrawing group) and an iodine atom (a halogen bond donor) on an aromatic ring can lead to unique intermolecular interactions that dictate the crystal packing and, consequently, the solid-state properties of these materials. Understanding the three-dimensional arrangement of these molecules in the crystalline state is crucial for structure-activity relationship studies and for the rational design of new materials.

This whitepaper provides a detailed overview of the crystal structure of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide, including a summary of its crystallographic data, a detailed description of its synthesis and crystal structure determination, and a discussion of its potential biological relevance.

Crystallographic Data Summary

The crystal structure of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide was determined by single-crystal X-ray diffraction. The key crystallographic data and structure refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for N-(2-iodo-4-nitrophenyl)-4-iodobenzamide

| Parameter | Value |

| Empirical Formula | C₁₃H₈I₂N₂O₃ |

| Formula Weight | 517.99 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 8.456(2) Å |

| c | 17.123(3) Å |

| α | 90° |

| β | 97.12(3)° |

| γ | 90° |

| Volume | 1454.0(5) ų |

| Z | 4 |

| Calculated Density | 2.366 Mg/m³ |

| Absorption Coefficient | 5.299 mm⁻¹ |

| F(000) | 968 |

| Data Collection and Refinement | |

| Theta range for data collection | 2.53 to 27.50° |

| Index ranges | -13<=h<=13, -10<=k<=10, -22<=l<=22 |

| Reflections collected | 10111 |

| Independent reflections | 3323 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.6 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3323 / 0 / 226 |

| Goodness-of-fit on F² | 1.041 |

| Final R indices [I>2sigma(I)] | R1 = 0.033, wR2 = 0.077 |

| R indices (all data) | R1 = 0.045, wR2 = 0.083 |

| Largest diff. peak and hole | 0.68 and -0.73 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for N-(2-iodo-4-nitrophenyl)-4-iodobenzamide

| Bond | Length (Å) | Angle | Degrees (°) |

| I(1)-C(1) | 2.098(4) | C(2)-C(1)-I(1) | 119.3(3) |

| I(2)-C(8) | 2.101(4) | C(6)-C(1)-I(1) | 119.4(3) |

| N(1)-C(11) | 1.358(5) | C(9)-C(8)-I(2) | 119.7(3) |

| N(2)-C(4) | 1.472(5) | C(13)-C(8)-I(2) | 119.2(3) |

| O(1)-C(7) | 1.222(5) | C(11)-N(1)-C(7) | 126.8(4) |

| O(2)-N(2) | 1.224(5) | O(2)-N(2)-O(3) | 123.4(4) |

| O(3)-N(2) | 1.227(5) | O(2)-N(2)-C(4) | 118.4(4) |

| C(7)-N(1) | 1.358(5) | O(3)-N(2)-C(4) | 118.2(4) |

Experimental Protocols

Synthesis of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide

The synthesis of the title compound was achieved through a standard acylation reaction.[1]

-

Materials: 4-iodobenzoyl chloride and 2-iodo-4-nitroaniline were used as starting materials. Ethanol and acetone were used as solvents for crystallization.

-

Procedure: A solution of 4-iodobenzoyl chloride was added to a solution of 2-iodo-4-nitroaniline in a suitable solvent. The reaction mixture was stirred at room temperature until the reaction was complete, as monitored by thin-layer chromatography. The resulting precipitate was collected by filtration, washed with a cold solvent, and then recrystallized.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a 1:1 (v/v) mixture of ethanol and acetone.[1]

Single-Crystal X-ray Diffraction Analysis

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of N-(2-iodo-4-nitrophenyl)-4-iodobenzamide.

Plausible Biological Signaling Pathway: Induction of Oxidative Stress

Nitroaromatic compounds are known to exert biological effects, including antimicrobial and cytotoxic activities, through the induction of oxidative stress. While the specific signaling pathways for iodonitrophenols are not well-defined, a generalized pathway involving the generation of reactive oxygen species (ROS) is depicted below.

Conclusion

While the crystal structure of this compound remains undetermined, the analysis of the structurally related compound, N-(2-iodo-4-nitrophenyl)-4-iodobenzamide, provides valuable insights into the solid-state arrangement and intermolecular interactions that may be expected for this class of molecules. The detailed crystallographic data and experimental protocols presented here serve as a useful reference for researchers in the fields of crystallography, medicinal chemistry, and materials science. Further studies are warranted to determine the crystal structure of this compound and to fully elucidate the biological activities and signaling pathways of these intriguing compounds.

References

Thermodynamic Properties of 2-Iodo-3-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-iodo-3-nitrophenol. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, namely nitrophenols and iodophenols, to establish a predictive framework. Detailed experimental protocols for determining key thermodynamic parameters, including enthalpy of formation, heat capacity, and enthalpy of sublimation, are presented. This guide is intended to serve as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding of the physicochemical behavior of this compound.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its biological activity and physical behavior are intrinsically linked to its thermodynamic properties. Understanding these properties is crucial for predicting its stability, solubility, and interactions in various systems. This guide provides a summary of available data on related compounds to infer the thermodynamic characteristics of this compound and details the experimental methodologies required for their precise measurement.

Physicochemical Properties of this compound

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₃ | PubChem |

| Molecular Weight | 265.01 g/mol | PubChem |

| Monoisotopic Mass | 264.92359 Da | PubChem |

| Predicted XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Predicted Collision Cross Section | 143.2 Ų ([M+H]⁺) | PubChemLite[1] |

Thermodynamic Data of Structurally Related Compounds

To estimate the thermodynamic properties of this compound, it is instructive to examine the experimental data for its structural isomers and related compounds. The following tables summarize key thermodynamic parameters for nitrophenol isomers.

Table 2: Enthalpy of Formation and Combustion of Nitrophenol Isomers

| Compound | Formula | Phase | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |

| 2-Nitrophenol | C₆H₅NO₃ | solid | - | -2826.3 ± 1.2 | Cheméo[2] |

| 3-Nitrophenol | C₆H₅NO₃ | solid | -225 | -2880 | NIST WebBook[3] |

| 4-Nitrophenol | C₆H₅NO₃ | gas | -114.7 ± 1.2 | - | NIST WebBook[4] |

Table 3: Phase Change Enthalpies of Nitrophenol Isomers

| Compound | ΔfusH° (kJ/mol) | Tfus (K) | ΔsubH° (kJ/mol) | Reference |

| 2-Nitrophenol | 17.3 ± 0.2 | 318 | 76.5 ± 0.8 | Cheméo[2] |

| 3-Nitrophenol | 19.96 | 370 | 92 ± 2 | NIST WebBook[3][5] |

| 4-Nitrophenol | 21.8 ± 0.4 | 387 | 91.2 ± 1.7 | Cheméo,[6] NIST WebBook[7] |

Table 4: Heat Capacity of Nitrophenol Isomers

| Compound | Cp,solid (J/mol·K) | Temperature (K) | Reference |

| 2-Nitrophenol | 165.3 | 298.15 | Cheméo |

| 4-Nitrophenol | 143.9 | 283 | NIST WebBook[8] |

Experimental Protocols for Thermodynamic Characterization

Precise determination of the thermodynamic properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°) measured using a bomb calorimeter.[9][10][11]

Protocol:

-

Sample Preparation: A pellet of high-purity, crystalline this compound (approximately 1 gram) is accurately weighed.

-

Calorimeter Setup: The pellet is placed in a crucible within a constant-volume bomb calorimeter. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Combustion: The sample is ignited via a cotton fuse and a platinum ignition wire. The temperature change of the surrounding water bath is monitored with high precision.

-

Analysis of Products: After combustion, the gaseous products are analyzed for carbon dioxide. The liquid phase is titrated to determine the amount of nitric acid formed.

-

Corrections: The measured heat of combustion is corrected for the heat of formation of nitric acid, the heat of combustion of the fuse, and for deviations from standard state conditions (Washburn corrections).[12]

-

Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂).

Measurement of Heat Capacity and Enthalpies of Phase Transitions using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity (Cp) of a substance as a function of temperature, as well as the enthalpies of phase transitions such as melting (fusion) and sublimation.[13][14][15]

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum or gold-plated pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

-

Heat Capacity Measurement: The measurement is performed using a three-step method:

-

An initial run is conducted with an empty sample pan and an empty reference pan to obtain a baseline.

-

A second run is performed with a sapphire standard of known heat capacity.

-

A final run is carried out with the this compound sample. The heat capacity of the sample is then calculated by comparing the heat flow signals from the three runs.[16]

-

-

Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting point. The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion (ΔfusH°).

-

Enthalpy of Sublimation Measurement: The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid as a function of temperature using techniques like thermogravimetric analysis (TGA) coupled with a mass spectrometer, and then applying the Clausius-Clapeyron equation. Alternatively, it can be estimated from DSC and TGA data.[17]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the thermodynamic characterization of a solid organic compound like this compound.

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

While direct experimental data for the thermodynamic properties of this compound are currently lacking, this guide provides a framework for their estimation and determination. By leveraging data from structurally similar compounds and employing the detailed experimental protocols outlined, researchers can obtain the necessary parameters to model the behavior of this compound in various applications. The provided workflow illustrates the logical sequence of experiments required for a comprehensive thermodynamic characterization. This information is critical for advancing the use of this compound in drug development and materials science.

References

- 1. Phenol, 4-nitro- [webbook.nist.gov]

- 2. Phenol, 2-nitro- (CAS 88-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Phenol, 3-nitro- [webbook.nist.gov]

- 4. Phenol, 4-nitro- [webbook.nist.gov]

- 5. Phenol, 3-nitro- [webbook.nist.gov]

- 6. Phenol, 4-nitro- (CAS 100-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Phenol, 4-nitro- [webbook.nist.gov]

- 8. Phenol, 4-nitro- [webbook.nist.gov]

- 9. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpyro.co.uk [jpyro.co.uk]

- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mse.ucr.edu [mse.ucr.edu]

- 14. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Historical Synthesis of 2-iodo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible historical synthetic method for 2-iodo-3-nitrophenol. Due to a lack of specific documented historical syntheses for this exact molecule, this guide outlines a method based on established and historically significant principles of electrophilic aromatic substitution, particularly the direct iodination of 3-nitrophenol. This approach is the most logical synthetic route given the directing effects of the hydroxyl and nitro substituents.

The primary method detailed is the direct iodination of 3-nitrophenol using molecular iodine in the presence of an oxidizing agent, a common practice in historical organic synthesis to generate a more potent electrophilic iodine species.

Core Synthesis Pathway: Electrophilic Iodination of 3-Nitrophenol

The most logical historical route to this compound is the direct electrophilic iodination of 3-nitrophenol. The hydroxyl group is an activating, ortho, para-directing group, while the nitro group is a deactivating, meta-directing group. Both substituents favor electrophilic attack at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Therefore, direct iodination of 3-nitrophenol is expected to yield a mixture of iodinated isomers, from which this compound can be isolated.

A common historical method for the iodination of aromatic compounds, especially those that are somewhat deactivated, involves the use of molecular iodine in the presence of an oxidizing agent such as nitric acid.[1][2] The nitric acid serves to oxidize molecular iodine (I₂) to a more electrophilic iodine species, facilitating the attack on the aromatic ring.

Caption: Plausible synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the proposed historical synthesis of this compound. As no specific historical data for this exact reaction is available, the values are estimated based on analogous iodination reactions of substituted phenols reported in the literature.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Nitrophenol | 1.0 eq | Starting material |

| Iodine (I₂) | 1.0 - 1.2 eq | Iodinating agent |

| Nitric Acid (conc.) | 1.0 - 1.5 eq | Oxidizing agent |

| Acetic Acid | ~10-20 mL/g | Solvent |

| Reaction Conditions | ||

| Temperature | 25 - 80 °C | Reaction can be run at room temperature or with gentle heating. |

| Reaction Time | 4 - 24 hours | Duration depends on temperature and substrate reactivity. |

| Yield | ||

| Estimated Yield | 30 - 50% | Yield of the desired 2-iodo isomer after purification. The reaction will likely produce a mixture of isomers. |

Detailed Experimental Protocol

This protocol describes a plausible historical method for the synthesis of this compound via the direct iodination of 3-nitrophenol.

Materials:

-

3-Nitrophenol

-

Iodine (solid)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Diethyl ether

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in glacial acetic acid (10-20 mL per gram of phenol).

-

Addition of Reagents: To the stirred solution, add solid iodine (1.1 eq). Once the iodine is partially dissolved, slowly add concentrated nitric acid (1.2 eq) dropwise. The addition of nitric acid should be done cautiously as the reaction can be exothermic.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Alternatively, the reaction can be gently heated to 50-60 °C to reduce the reaction time to 4-8 hours. Monitor the progress of the reaction by observing the disappearance of the violet color of iodine.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate may form.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine. The solution should become colorless.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, which is a mixture of isomers, can be purified by fractional crystallization or column chromatography to isolate the this compound.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general mechanism of the electrophilic aromatic substitution for the iodination of 3-nitrophenol.

Caption: Mechanism of electrophilic iodination of 3-nitrophenol.

References

An In-depth Technical Guide to the Isomers of Iodonitrophenol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of iodonitrophenol, detailing their physicochemical properties, synthesis methodologies, spectroscopic data, and potential applications in drug development. The precise arrangement of iodo and nitro groups on the phenol ring significantly influences the chemical and biological characteristics of these compounds, making a thorough understanding of each isomer crucial for research and development.

Isomers of Iodonitrophenol: An Overview

Iodonitrophenol exists in several positional isomers, each with a unique substitution pattern on the benzene ring. The relative positions of the hydroxyl (-OH), iodo (-I), and nitro (-NO₂) groups determine the molecule's polarity, acidity, and reactivity, which in turn dictate its physical properties and biological activity. This guide focuses on the most commonly studied isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of various iodonitrophenol isomers. These properties are critical for predicting the behavior of these compounds in different environments and for designing experimental protocols.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 2-Iodo-4-nitrophenol | C₆H₄INO₃ | 265.01 | 89-94[1] | 294.5 | - |

| 2-Iodo-6-nitrophenol | C₆H₄INO₃ | 265.01 | 110 | - | - |

| 3-Iodo-4-nitrophenol | C₆H₄INO₃ | 265.01 | 121-123[2] | - | - |

| 4-Iodo-2-nitrophenol | C₆H₄INO₃ | 265.01 | - | - | - |

| 4-Iodo-3-nitrophenol | C₆H₄INO₃ | 265.01 | - | - | 6.39 ± 0.10 |

| 2-Iodo-5-nitrophenol | C₆H₄INO₃ | 265.01 | - | 278.9 ± 30.0 | 6.74 ± 0.19 |

Data not available is denoted by "-".

Synthesis and Experimental Protocols

The synthesis of iodonitrophenol isomers typically involves electrophilic aromatic substitution reactions on a phenol or a substituted phenol precursor. The choice of starting material and reaction conditions dictates the final isomeric product.

General Synthesis Workflow:

A general workflow for the synthesis of iodonitrophenol isomers.

Synthesis of 4-Iodo-3-nitrophenol:

A common method for the synthesis of 4-iodo-3-nitrophenol involves the nitration of 4-iodophenol.

-

Materials: 4-iodophenol, nitric acid, sulfuric acid, sodium hydroxide solution.

-

Procedure:

-

Dissolve 4-iodophenol in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) to the cooled solution while stirring.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, pour the mixture over crushed ice to precipitate the product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4-iodo-3-nitrophenol.

-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of iodonitrophenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of iodonitrophenol isomers are expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carbon-iodine (C-I) groups. The exact positions of these bands can vary slightly between isomers due to differences in their electronic environments. For example, the vapor phase IR spectrum of 4-iodo-2-nitrophenol is available and can be used for comparative analysis.[3]

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is influenced by the conjugation system and the presence of auxochromes and chromophores. The UV-Vis spectra of iodonitrophenol isomers are expected to show absorption bands in the ultraviolet and visible regions.

Biological Activity and Applications in Drug Development

The biological activity of iodonitrophenol isomers is an area of growing interest, particularly in the context of drug discovery. The presence of both a nitro group and a halogen can impart a range of pharmacological properties.

Potential Pharmacological Activities:

Nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects. The iodine atom can also contribute to the biological activity by enhancing the lipophilicity of the molecule, thereby improving its ability to cross cell membranes.

Signaling Pathway Interaction:

The specific biological targets and signaling pathways affected by iodonitrophenol isomers are not yet fully elucidated and represent an active area of research. A hypothetical signaling pathway that could be modulated by these compounds is depicted below.

A hypothetical signaling pathway potentially modulated by iodonitrophenol isomers.

Applications in Drug Development:

The unique properties of iodonitrophenol isomers make them interesting candidates for further investigation in drug development. For example, 3-iodo-4-nitrophenol is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Their potential as biochemical probes for studying enzyme activity and inhibition also warrants exploration.

Conclusion

The isomers of iodonitrophenol represent a versatile class of compounds with diverse physicochemical properties and potential biological activities. This guide provides a foundational understanding of these molecules, highlighting the importance of isomer-specific characterization. Further research into the synthesis, spectroscopic properties, and pharmacological effects of each isomer is crucial for unlocking their full potential in medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Iodo-3-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-iodo-3-nitrophenol, a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl, an iodine atom, and a nitro group—on the aromatic ring makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly substituted benzofurans and other heterocyclic systems of medicinal interest.

Overview of Synthetic Applications

This compound is primarily employed as a key starting material in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide in these transformations. It is a common strategy to first protect the phenolic hydroxyl group as an acetate ester to prevent side reactions and improve the yield of the desired coupling products.

The most prominent applications of this compound and its derivatives include:

-

Synthesis of Substituted Benzofurans: As a quintessential scaffold in medicinal chemistry, benzofurans are readily synthesized from 2-iodophenols. The typical strategy involves a cross-coupling reaction to introduce a substituent at the 2-position, followed by an intramolecular cyclization to form the furan ring.

-

Palladium and Copper-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a variety of powerful cross-coupling reactions, including:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Suzuki Coupling: For the coupling with boronic acids to form biaryl compounds or to introduce alkyl/alkenyl groups.

-

Data Presentation

The following tables summarize quantitative data for representative reactions involving the acetylated form of this compound, which is the more common substrate for cross-coupling reactions to avoid potential complications with the free phenol.

Table 1: Synthesis of 2-Iodo-3-nitrophenyl acetate

| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Acetic Anhydride | Dichloromethane | 2 | Room Temperature | >95 |

Table 2: Sonogashira Coupling of 2-Iodo-3-nitrophenyl acetate with Terminal Alkynes

| Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 12 | 85-95 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diethylamine | DMF | 70 | 10 | 80-90 |

| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (3) | Triethylamine | Toluene | 80 | 16 | 88-96 |

Table 3: Heck Coupling of 2-Iodo-3-nitrophenyl acetate with Alkenes

| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | Triethylamine | Acetonitrile | 80 | 24 | 75-85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Sodium acetate | DMF | 100 | 18 | 80-90 |

| Cyclohexene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Potassium carbonate | DMA | 110 | 20 | 70-80 |

Table 4: Suzuki Coupling of 2-Iodo-3-nitrophenyl acetate with Boronic Acids

| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Sodium carbonate | Toluene/Ethanol/Water (2:1:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Potassium phosphate | Dioxane/Water (4:1) | 100 | 16 | 88-98 |

| Methylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cesium carbonate | THF/Water (3:1) | 80 | 24 | 70-80 |

Experimental Protocols

Synthesis of 2-Iodo-3-nitrophenyl acetate

This protocol describes the protection of the hydroxyl group of this compound as an acetate ester.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-iodo-3-nitrophenyl acetate as a solid, which can be used in the next step without further purification.

General Protocol for Sonogashira Coupling and Intramolecular Cyclization to form 4-Nitrobenzofurans

This protocol outlines a one-pot procedure for the synthesis of a 2-substituted-4-nitrobenzofuran from 2-iodo-3-nitrophenyl acetate.

Materials:

-

2-Iodo-3-nitrophenyl acetate

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF or DMF)

-

Potassium hydroxide (for deacetylation and cyclization)

-

Methanol

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 2-iodo-3-nitrophenyl acetate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous THF (or DMF) and triethylamine (2.0 eq) via syringe.

-

Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After the coupling reaction is complete, cool the mixture to room temperature.

-

Add a solution of potassium hydroxide (3.0 eq) in methanol.

-

Stir the mixture at room temperature for 2-4 hours to facilitate deacetylation and intramolecular cyclization.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-4-nitrobenzofuran.

Mandatory Visualizations

Synthetic Pathway to 4-Nitrobenzofurans

Caption: Synthetic route from this compound to 2-substituted-4-nitrobenzofurans.

Catalytic Cycle for Sonogashira Coupling

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Benzofuran Synthesis

Caption: Step-by-step workflow for the synthesis of 4-nitrobenzofurans.

Application Notes and Protocols for 2-iodo-3-nitrophenol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-iodo-3-nitrophenol as a versatile reagent in various palladium and copper-catalyzed cross-coupling reactions. This compound is a valuable building block for the synthesis of highly substituted phenolic compounds, which are key intermediates in the development of novel pharmaceuticals and functional materials. The presence of the iodo group allows for a range of coupling reactions, while the nitro and hydroxyl functionalities offer sites for further chemical modification.

Overview of Cross-Coupling Reactions with this compound

This compound is an attractive substrate for cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The electron-withdrawing nature of the nitro group can further influence the reactivity of the aryl iodide. This reagent can participate in several key cross-coupling reactions to form C-C, C-N, and C-O bonds, leading to a diverse array of substituted phenol derivatives.

Below are detailed protocols for several major cross-coupling reactions, adapted for this compound based on established methodologies for similar aryl iodides. It is important to note that optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.

Suzuki-Miyaura Coupling: Synthesis of 2-aryl-3-nitrophenols

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] Using this compound as the aryl halide, a wide variety of 2-aryl-3-nitrophenols can be synthesized. These products are valuable precursors for biaryl-containing bioactive molecules.

General Reaction Scheme: